1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane
Description
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane is a complex organosilicon compound characterized by its unique structure, which includes multiple chlorine and silicon atoms. This compound is notable for its high reactivity and is used in various scientific and industrial applications.
Properties
InChI |
InChI=1S/Cl9Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZJOFOWTBYBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl9Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40810302 | |
| Record name | 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40810302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62257-60-7 | |
| Record name | 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40810302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(trichlorosilyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane typically involves the reaction of trichlorosilane with silicon tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
SiHCl3+SiCl4→Cl3Si-SiCl2SiCl3
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other silicon-containing products.
Reduction: Reduction reactions can yield simpler silicon compounds.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silicon dioxide, while substitution reactions can produce a variety of organosilicon compounds.
Scientific Research Applications
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane is used in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds.
Materials Science: The compound is used in the production of silicon-based materials, including semiconductors and coatings.
Nanotechnology: It is employed in the fabrication of nanoscale silicon structures.
Industry: The compound is used in the manufacture of high-performance materials and coatings.
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane exerts its effects involves the reactivity of its silicon-chlorine bonds. These bonds can undergo various chemical transformations, leading to the formation of new silicon-containing products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: A simpler organosilicon compound with fewer chlorine atoms.
Silicon Tetrachloride: Another silicon-chlorine compound used in similar applications.
Hexachlorodisilane: A related compound with a different silicon-chlorine arrangement.
Uniqueness
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane is unique due to its specific arrangement of silicon and chlorine atoms, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring high reactivity and specific chemical transformations.
Biological Activity
1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane is a chlorinated silane compound with significant industrial applications. Its biological activity has been the subject of various studies, particularly concerning its toxicological effects and potential implications for human health and the environment. This article synthesizes available research findings, including case studies and data tables that detail its biological activity.
- Chemical Formula : C₂Cl₉Si₃
- Molecular Weight : 446.07 g/mol
- Physical State : Liquid at room temperature
- Boiling Point : Approximately 145 °C
Toxicological Profile
Research indicates that 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane exhibits significant toxicity in biological systems. Notably:
- LD50 (rat) : 827 mg/kg via injection suggests a moderate level of acute toxicity .
- Developmental Toxicity : Inhalation studies on rats revealed adverse effects on fetal development at concentrations as low as 25 ppm .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with cellular components:
- Oxidative Stress : The compound can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage.
- DNA Interaction : Similar chlorinated compounds have been shown to alkylate DNA, potentially leading to mutagenic effects .
Case Study 1: Inhalation Toxicity in Rats
A study conducted in 2001 assessed the inhalation toxicity of hexachloro compounds in rats. The results indicated that exposure to 25 ppm led to significant developmental issues in fetuses. The study emphasized the need for careful handling and regulation of such compounds due to their teratogenic potential .
Case Study 2: Oxidative Metabolism
Research on related chlorinated compounds suggests that metabolic activation occurs primarily through oxidative pathways. For example, the metabolism of chloroethyl groups can lead to the formation of mutagenic intermediates such as chloroacetaldehyde . This mechanism may be relevant for understanding the biological effects of hexachloro compounds.
Data Table: Summary of Toxicological Effects
| Study Reference | Methodology | Key Findings |
|---|---|---|
| Inhalation in rats | Developmental toxicity at 25 ppm | |
| Metabolic pathway | Formation of mutagenic chloroacetaldehyde | |
| Acute toxicity | LD50 = 827 mg/kg (injection) |
Environmental Impact
The environmental persistence of chlorinated compounds raises concerns regarding bioaccumulation and ecological toxicity. Studies have shown that these compounds can adversely affect aquatic life and disrupt ecosystems due to their stability and resistance to degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
